Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 315237-20-8
Cat. No.: VC7179713
Molecular Formula: C17H19BrO6
Molecular Weight: 399.237
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 315237-20-8 |
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Molecular Formula | C17H19BrO6 |
Molecular Weight | 399.237 |
IUPAC Name | methyl 6-bromo-2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate |
Standard InChI | InChI=1S/C17H19BrO6/c1-9-15(16(20)21-5)10-6-13(11(18)7-12(10)23-9)22-8-14(19)24-17(2,3)4/h6-7H,8H2,1-5H3 |
Standard InChI Key | WGARMWFYPQZGSS-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OC(C)(C)C)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, reflects its intricate substitution pattern. The benzofuran core is substituted at positions 2 (methyl), 3 (methyl carboxylate), 5 (2-tert-butoxy-2-oxoethoxy), and 6 (bromo).
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 399.23 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, O=16.00).
The tert-butoxy group () introduces steric bulk, while the bromine atom enhances electrophilic reactivity. The methyl ester at position 3 provides a site for further functionalization via hydrolysis or transesterification.
Crystallographic Insights
While direct crystallographic data for this compound is unavailable, studies on ethyl 5,6-dihydroxybenzofuran-3-carboxylate reveal key structural trends in benzofuran derivatives. The benzofuran ring in such compounds typically adopts a planar conformation, with bond lengths of 1.36–1.41 Å for the fused aromatic system . Substituents like the tert-butoxy group likely induce torsional strain, affecting packing efficiency in the solid state.
Table 1: Key Structural Parameters from Related Benzofuran Derivatives
Parameter | Value (Å or °) |
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C-C bond length (ring) | 1.38–1.42 |
C-O bond length (ester) | 1.34 |
Dihedral angle (ring) | 179.5° |
Synthesis and Manufacturing
Synthetic routes to methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate likely involve multi-step strategies common to benzofuran chemistry:
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Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
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Bromination: Electrophilic aromatic bromination at position 6 using or (N-bromosuccinimide) in dichloromethane .
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Esterification and Protection:
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Introduction of the methyl carboxylate via Fischer esterification.
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Protection of the 5-hydroxy group with a tert-butoxy carbonyl (Boc) group using di-tert-butyl dicarbonate () and a base like DMAP (4-dimethylaminopyridine).
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Industrial-scale production would prioritize atom economy and catalytic processes, though specific protocols remain proprietary.
Chemical Reactivity and Stability
The compound’s reactivity is governed by its functional groups:
Bromine Substituent
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Nucleophilic Aromatic Substitution: The bromine at position 6 can be displaced by amines or thiols in polar aprotic solvents (e.g., DMF, DMSO) to yield aryl amines or sulfides .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids enables aryl-aryl bond formation, useful in drug discovery.
Ester and Ether Groups
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Hydrolysis: The methyl ester is susceptible to saponification with aqueous NaOH, yielding the carboxylic acid.
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Deprotection: The tert-butoxy group can be removed under acidic conditions (e.g., TFA) to regenerate a hydroxyl group.
Table 2: Common Reaction Pathways
Reaction Type | Reagents/Conditions | Major Products |
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Substitution | , DMF, 80°C | 6-Azido derivative |
Oxidation | , | Carboxylic acid at position 3 |
Deprotection | TFA, | 5-Hydroxy intermediate |
Physicochemical Properties
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Solubility: Moderately soluble in chlorinated solvents (e.g., DCM, chloroform) and THF; poorly soluble in water.
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Melting Point: Estimated 120–135°C (based on analogous brominated benzofurans ).
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic media.
Applications in Scientific Research
Medicinal Chemistry
The bromine and ester groups make this compound a promising scaffold for anticancer and antimicrobial agents. Brominated benzofurans exhibit inhibitory activity against kinases and proteases .
Material Science
Benzofuran derivatives are explored as organic semiconductors due to their planar π-conjugated systems. The tert-butoxy group may enhance solubility in polymer matrices .
Comparative Analysis with Related Compounds
Compared to methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate :
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Structural Difference: Replacement of the amino-oxoethoxy group with tert-butoxy-2-oxoethoxy.
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Impact: Increased steric hindrance and altered electronic properties affect reactivity and bioavailability.
Recent Research Developments
Recent crystallographic studies highlight the role of substituents in modulating benzofuran derivatives’ solid-state properties. Computational modeling (e.g., DFT) is increasingly used to predict reactivity and optimize synthetic routes.
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